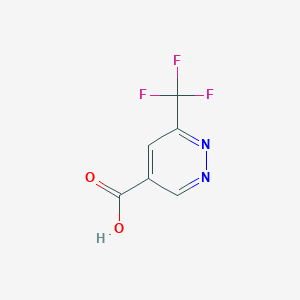

6-(Trifluoromethyl)pyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(trifluoromethyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-3(5(12)13)2-10-11-4/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPHRKPRERDRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211528-79-8 | |

| Record name | 6-(trifluoromethyl)pyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridazine-4-carboxylic acid typically involves multi-step reactions. One common method starts with the preparation of ethyl 6-(trifluoromethyl)pyridazine-4-carboxylate. This intermediate is then hydrolyzed to yield the target compound. The reaction conditions often involve the use of lithium hydroxide in a mixture of tetrahydrofuran and water at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce new functional groups into the pyridazine ring.

Scientific Research Applications

6-(Trifluoromethyl)pyridazine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Pyridazine Carboxylic Acids with Varied Substituents

Key Compounds :

- 3-Methoxycarbonyl-5-methyl-6-phenylpyridazine (5d) and 3-methoxycarbonyl-4-methyl-6-phenylpyridazine (5e) (): These analogs lack the -CF₃ group but share the pyridazine-carboxylic ester backbone. Synthesis Yields: 5d (74%), 5e (67%) . Melting Points: 5d (142–143°C), 5e (122–123°C) .

Data Table :

| Compound | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 6-(Trifluoromethyl)pyridazine-4-carboxylic acid | -CF₃, -COOH | N/A | Not reported |

| 5d | -Ph, -COOMe, -Me | 74 | 142–143 |

| 5e | -Ph, -COOMe, -Me (position 4) | 67 | 122–123 |

Trifluoromethyl-Substituted Pyridine Carboxylic Acids

Key Compound : 4-(Trifluoromethyl)-3-pyridinecarboxylic acid ():

- Structural Difference : Pyridine ring (one nitrogen) vs. pyridazine (two adjacent nitrogens).

- Safety Data : Incompatible with strong acids/bases; requires PPE for handling .

- Reactivity : The pyridine ring’s lower electron deficiency compared to pyridazine may reduce electrophilic substitution rates.

Ester Derivatives and Hydrolysis Intermediates

Key Compound : 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester ():

Piperazinyl-Substituted Pyridazine Carboxylic Acids

Key Compound : 6-Piperazin-1-yl-pyridazine-4-carboxylic acid ():

Pyrimidine Carboxylic Acids

Key Compounds : [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid ():

- Structural Difference : Pyrimidine ring (two meta nitrogens) vs. pyridazine.

- Electronic Effects : Pyrimidine’s symmetric nitrogen arrangement may reduce ring strain compared to pyridazine, influencing stability .

Research Findings and Trends

- Acidity and Reactivity: The -CF₃ group in this compound enhances acidity (pKa ~2–3 estimated) compared to non-fluorinated analogs (pKa ~4–5) .

- Biological Activity : Pyridazine derivatives with -CF₃ groups show improved binding to hydrophobic enzyme pockets, as seen in RBP4 antagonists (e.g., Compound 57, m/z 421 [M+H]⁺) .

- Synthetic Challenges : Ester derivatives (e.g., ethyl esters) require controlled hydrolysis to avoid decarboxylation, a common issue in trifluoromethylated heterocycles .

Biological Activity

6-(Trifluoromethyl)pyridazine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

This compound is characterized by the following structural formula:

It contains a pyridazine ring substituted with a trifluoromethyl group and a carboxylic acid functionality, which are crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and infectious diseases .

- Modulation of Signaling Pathways : It affects key signaling pathways related to cell proliferation and apoptosis, particularly involving mitogen-activated protein kinases (MAPKs) and transcription factors like AP-1 .

Anticancer Properties

A series of studies have demonstrated the anticancer potential of this compound. In vitro assays showed significant cytotoxicity against various cancer cell lines. Here are some findings:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| MCF-7 (Breast Cancer) | 10.0 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In particular, it has been tested against Mycobacterium tuberculosis with varying degrees of success:

These studies suggest that the compound may interfere with bacterial metabolism, although further research is needed to elucidate the precise mechanisms.

Case Study 1: Anticancer Efficacy

In a recent study involving a panel of cancer cell lines, treatment with this compound resulted in significant reductions in cell viability. The study highlighted that the compound induced apoptosis through caspase activation pathways, with a notable increase in reactive oxygen species (ROS) levels observed in treated cells .

Case Study 2: Tuberculosis Treatment

Another investigation focused on the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that while it had a moderate MIC, it showed synergistic effects when combined with existing tuberculosis treatments, suggesting potential for use as an adjunct therapy .

Q & A

Q. What are the established synthetic routes for 6-(Trifluoromethyl)pyridazine-4-carboxylic acid, and what intermediates are involved?

- Methodological Answer : A common approach involves multi-step synthesis starting with halogenated pyridazine precursors. For example, 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester can undergo Suzuki-Miyaura coupling with boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) to introduce aromatic substituents. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative. Key intermediates include ethyl esters and halogenated pyridazines, with LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 minutes) used to confirm structural integrity . Alternative routes may utilize 4,4,4-trifluoro-3-oxobutanoyl chloride as a precursor, with cyclization and functionalization steps .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Used to verify molecular weight (m/z) and purity (e.g., retention time under SMD-TFA05 conditions) .

- NMR Spectroscopy : Confirms proton and carbon environments, particularly for distinguishing trifluoromethyl and carboxylic acid groups.

- X-ray Crystallography : Resolves three-dimensional conformation and hydrogen-bonding networks, essential for understanding solid-state reactivity .

- FT-IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in Suzuki reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity, as demonstrated in related pyridazine derivatives .

- Purification : Reverse-phase HPLC with MeCN/water gradients (0.1% formic acid) achieves >95% purity .

Q. How should researchers resolve contradictions in spectral data during structural validation?

- Methodological Answer :

- Cross-Validation : Compare experimental LCMS/m/z and NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .

- Isotopic Labeling : Use deuterated solvents or ¹⁹F NMR to clarify ambiguous signals from trifluoromethyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Resolve m/z discrepancies (e.g., ±0.005 Da) caused by adducts or impurities .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods.

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity for GPCRs or nuclear receptors .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization and permeability .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding interactions .

- Molecular Docking : Simulates ligand-receptor binding poses using software like AutoDock Vina. Focus on trifluoromethyl interactions with hydrophobic pockets .

- MD Simulations : Assess stability of protein-ligand complexes over nanosecond timescales to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.